N-[(E)-2-phenylethenyl]propanamide
Description
N-[(E)-2-Phenylethenyl]propanamide is an amide derivative characterized by a propanamide backbone substituted with an (E)-configured styryl (2-phenylethenyl) group at the nitrogen atom.
Properties
CAS No. |
176242-70-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(E)-2-phenylethenyl]propanamide |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,12,13)/b9-8+ |
InChI Key |
SCVPPKPFABKDPN-CMDGGOBGSA-N |
SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
Isomeric SMILES |
CCC(=O)N/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
Synonyms |
Propanamide, N-(2-phenylethenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido) Propanamide
Structural Differences :
- The nitrogen substituent includes a 3-nitrophenyl group and a phenylsulfonamido moiety, in contrast to the styryl group in the target compound.
- Additional phenyl and sulfonamido groups introduce steric bulk and polar characteristics.
Physicochemical Properties :
N-Acetyl Norfentanyl (N-(1-Acetyl-4-Piperidinyl)-N-Phenyl-Propanamide)
Structural Differences :
- Features a piperidinyl ring and acetyl group, replacing the styryl group.
- The N-phenyl substitution is retained, but the piperidinyl ring introduces a cyclic amine structure.
Physicochemical Properties :
N-(4-Chlorophenyl)-2-Cyano-N-Methylpropanamide
Structural Differences :
- Substituted with a 4-chlorophenyl group and a cyano (-CN) group at the α-carbon.
- N-methylation reduces hydrogen-bonding capacity compared to the target compound.
Physicochemical Properties :
- Cyanide substitution may confer metabolic stability but raises toxicity concerns.
3-Amino-N-[2-(3,4-Dihydroxyphenyl)Ethyl]Propanamide
Structural Differences :
- Contains an amino group and a dihydroxyphenylethyl chain, contrasting with the styryl group.
- The catechol (3,4-dihydroxyphenyl) moiety enables antioxidant activity or metal chelation.
Physicochemical Properties :
- Amino and hydroxyl groups enhance hydrophilicity, reducing solubility in non-polar solvents compared to the styryl-substituted target compound .
Data Table: Comparative Properties of Propanamide Derivatives
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